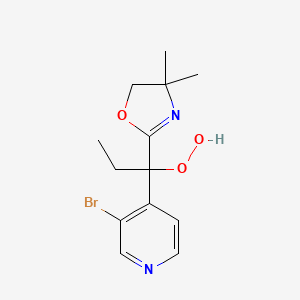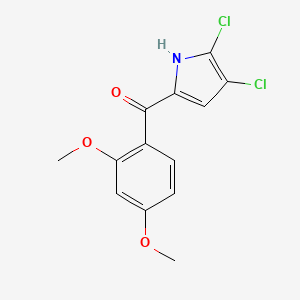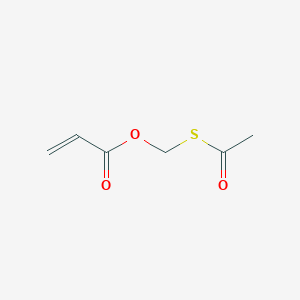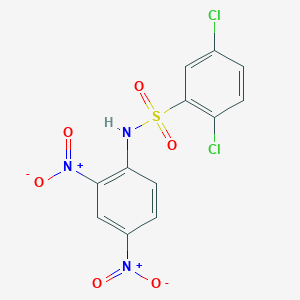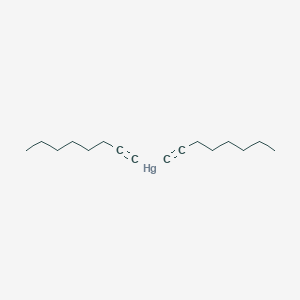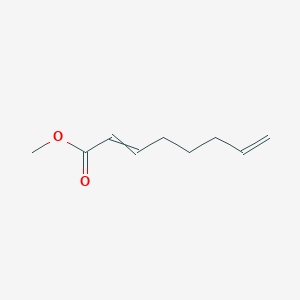
(2R,4S)-2,4-bis(trichloromethyl)-1,3,5-trioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,4S)-2,4-bis(trichloromethyl)-1,3,5-trioxane is a chemical compound characterized by its unique structure, which includes two trichloromethyl groups attached to a 1,3,5-trioxane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-2,4-bis(trichloromethyl)-1,3,5-trioxane typically involves the reaction of trichloromethyl compounds with 1,3,5-trioxane under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring the correct stereochemistry is achieved. The reaction conditions often involve controlled temperatures and pressures to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to maximize efficiency and scalability, allowing for the production of significant quantities of the compound while maintaining high standards of quality control.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,4S)-2,4-bis(trichloromethyl)-1,3,5-trioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the trichloromethyl groups, potentially leading to the formation of less chlorinated derivatives.
Substitution: The trichloromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The conditions for these reactions vary, but they often require controlled temperatures, specific solvents, and sometimes the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trichloromethyl ketones, while reduction could produce trichloromethyl alcohols. Substitution reactions can result in a variety of substituted trioxane derivatives.
Wissenschaftliche Forschungsanwendungen
(2R,4S)-2,4-bis(trichloromethyl)-1,3,5-trioxane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, where it may interact with biological molecules in interesting ways.
Medicine: Potential medicinal applications include its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (2R,4S)-2,4-bis(trichloromethyl)-1,3,5-trioxane exerts its effects involves its interaction with molecular targets through its trichloromethyl groups. These groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with other molecules. The pathways involved may include nucleophilic attack, electrophilic addition, and radical formation, depending on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1S,2R,4S)-1,4-dichloro-2-(trichloromethyl)bicyclo[2.2.1]heptane
- 2-[(2R,4S)-5-oxo-2-(trichloromethyl)-1,3-dioxolan-4-yl]acetic acid
Uniqueness
Compared to similar compounds, (2R,4S)-2,4-bis(trichloromethyl)-1,3,5-trioxane is unique due to its specific stereochemistry and the presence of two trichloromethyl groups attached to a trioxane ring. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications where other compounds may not be as effective.
Eigenschaften
CAS-Nummer |
40657-02-1 |
|---|---|
Molekularformel |
C5H4Cl6O3 |
Molekulargewicht |
324.8 g/mol |
IUPAC-Name |
(2S,4R)-2,4-bis(trichloromethyl)-1,3,5-trioxane |
InChI |
InChI=1S/C5H4Cl6O3/c6-4(7,8)2-12-1-13-3(14-2)5(9,10)11/h2-3H,1H2/t2-,3+ |
InChI-Schlüssel |
VQJJRXHXZLXWRO-WSOKHJQSSA-N |
Isomerische SMILES |
C1O[C@H](O[C@H](O1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Kanonische SMILES |
C1OC(OC(O1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


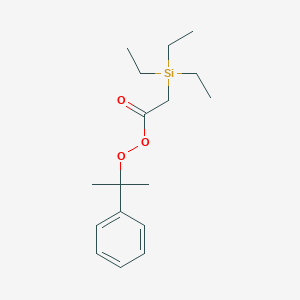

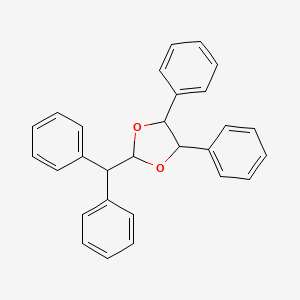
![4-Acetamido-N-[4-(methylsulfanyl)phenyl]butanamide](/img/structure/B14659148.png)

